N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic small molecule featuring a pyridazinone core substituted with a 4-fluorophenyl group at position 2. The acetamide linker connects this heterocyclic moiety to a 3-chloro-4-methylphenyl group, introducing both halogen and alkyl substituents. The compound’s molecular formula is inferred as C₂₀H₁₆ClFN₃O₂, with a molecular weight of 392.82 g/mol (calculated based on standard atomic weights). Its design integrates pharmacophoric elements common to kinase-targeting agents, including aromatic substituents for π-π stacking and hydrogen-bonding groups for active-site interactions .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2/c1-12-2-7-15(10-16(12)20)22-18(25)11-24-19(26)9-8-17(23-24)13-3-5-14(21)6-4-13/h2-10H,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZSWFJLJUMMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the chloro, methyl, and fluorophenyl groups. Common reagents used in these reactions include chlorinating agents, methylating agents, and fluorinating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis process and verifying the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The chloro, methyl, and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations :
- Halogen Effects: The 3-chloro-4-methylphenyl group in the target compound introduces greater steric bulk and lipophilicity compared to monosubstituted phenyl analogs (e.g., 4-fluorophenyl in Compound 11). This may enhance membrane permeability but reduce solubility .
- Fluorine vs. Chlorine: The 4-fluorophenyl group on the pyridazinone core (shared with Compound 11) likely improves metabolic stability compared to chlorine-substituted analogs (e.g., Compound 9) due to fluorine’s electronegativity and resistance to oxidation .
- Molecular Weight : The target compound (392.82 g/mol) falls within the typical range for drug-like molecules, whereas analogs like Compound 12 (581.65 g/mol) may face challenges in bioavailability due to higher molecular weight .
Biological Activity
Chemical Structure and Properties
The chemical structure of N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can be represented as follows:
- Molecular Formula : C19H18ClF N2O
- Molecular Weight : 348.81 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, pyridazine derivatives have been shown to inhibit the growth of various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells. The presence of specific substituents on the phenyl rings appears to enhance cytotoxicity, with IC50 values indicating effective concentrations for cell growth inhibition .
Anti-inflammatory Properties
In vitro studies suggest that this compound may possess anti-inflammatory effects. Research on related pyridazine derivatives has demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. These compounds were evaluated using human whole blood assays and showed promising results in reducing inflammation without significant gastrointestinal side effects .
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzyme Activity : Similar compounds have been found to inhibit COX and lipoxygenase pathways, which are involved in prostaglandin synthesis.
- Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells by activating caspase pathways.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their overall therapeutic effects.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Pyridazine A | Anticancer | 15 | |
| Pyridazine B | Anti-inflammatory | 20 | |
| Pyridazine C | Antioxidant | 10 |
Case Study: Efficacy in Cancer Treatment
A recent study investigated the efficacy of a series of pyridazine derivatives on various cancer cell lines. Among them, a compound structurally similar to this compound demonstrated significant growth inhibition in both HT29 and Jurkat cells, with an observed IC50 value of approximately 12 µM. The study concluded that modifications in the phenyl ring could enhance the anticancer activity through better interaction with cellular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
